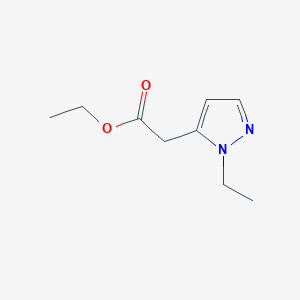

Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate is a chemical compound belonging to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1-ethyl-1H-pyrazol-5-yl)acetate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by alkylation with ethyl iodide . The reaction conditions often include the use of a base such as sodium ethoxide to facilitate the alkylation process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: The ester group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce hydrazine derivatives .

Aplicaciones Científicas De Investigación

Pharmacological Applications

Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate has been studied for its potential pharmacological effects, including:

- Analgesic and Anti-inflammatory Properties : Research indicates that derivatives of pyrazole compounds exhibit analgesic and anti-inflammatory activities. For instance, studies have shown that certain substituted pyrazole derivatives demonstrate substantial anti-inflammatory effects with minimal ulcerogenic activity, making them suitable candidates for pain management therapies .

- Cancer Treatment : The compound has been investigated for its role in cancer therapy. Its structural analogs are known to act as selective androgen receptor modulators (SARMs), which are useful in treating conditions like prostate cancer. These compounds can inhibit the proliferation of cancer cells and may serve as effective treatments for androgen receptor-dependent cancers .

Therapeutic Uses

This compound shows promise in various therapeutic applications:

- Wound Healing : The compound has been noted for its potential to promote wound healing, possibly due to its ability to influence cellular processes involved in tissue repair and regeneration .

- Treatment of Chronic Diseases : There is evidence suggesting that pyrazole derivatives may be beneficial in managing chronic conditions such as diabetes mellitus and its complications, including diabetic nephropathy and neuropathy .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives:

Mecanismo De Acción

The mechanism of action of ethyl (1-ethyl-1H-pyrazol-5-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can bind to active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to ethyl (1-ethyl-1H-pyrazol-5-yl)acetate include other pyrazole derivatives such as:

- Ethyl (1-methyl-1H-pyrazol-5-yl)acetate

- Ethyl (1-phenyl-1H-pyrazol-5-yl)acetate

- Ethyl (1-benzyl-1H-pyrazol-5-yl)acetate .

Uniqueness

This compound is unique due to its specific ethyl substitution on the pyrazole ring, which can influence its reactivity and biological activity. This substitution pattern can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties .

Actividad Biológica

Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Overview of Pyrazole Derivatives

Pyrazole and its derivatives are recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The unique structure of pyrazoles allows them to interact with various biological targets, leading to significant pharmacological effects. This compound is particularly noted for its potential in developing therapeutic agents.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of pyrazole derivatives, including this compound. The compound has shown promising results against various pathogens.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.25 mg/mL | |

| Escherichia coli | 0.50 mg/mL | |

| Pseudomonas aeruginosa | 0.75 mg/mL | |

| Candida albicans | 0.10 mg/mL |

The agar well-diffusion method was employed for testing the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria, as well as fungi. The results indicated that this compound exhibits potent activity against Staphylococcus aureus and Candida albicans, with lower MIC values compared to standard antibiotics like rifampicin and ampicillin.

The biological activity of this compound can be attributed to several mechanisms:

1. Inhibition of Enzymatic Activity:

Pyrazole derivatives have been shown to inhibit various enzymes that are crucial for microbial survival. For instance, inhibition of dihydroorotate dehydrogenase has been linked to the antimicrobial effects observed in some pyrazole compounds .

2. Disruption of Membrane Integrity:

The interaction with microbial membranes can lead to increased permeability and eventual cell lysis, contributing to the antimicrobial effects observed in laboratory studies .

3. Modulation of Immune Response:

Some studies suggest that pyrazole derivatives may enhance the host's immune response, thereby aiding in the clearance of infections .

Case Studies

A number of case studies have highlighted the efficacy of this compound in various applications:

Case Study 1: Antimicrobial Efficacy Against Resistant Strains

In a study published in 2024, researchers evaluated the effectiveness of this compound against antibiotic-resistant strains of Staphylococcus aureus. The compound demonstrated significant antibacterial activity, suggesting its potential as an alternative treatment option .

Case Study 2: Anti-inflammatory Properties

Another study explored the anti-inflammatory properties of pyrazole derivatives, including this compound. Results indicated that these compounds could reduce inflammation markers in vitro, highlighting their potential use in treating inflammatory diseases .

Propiedades

IUPAC Name |

ethyl 2-(2-ethylpyrazol-3-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-3-11-8(5-6-10-11)7-9(12)13-4-2/h5-6H,3-4,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXGHJRNTOBPLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)CC(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.